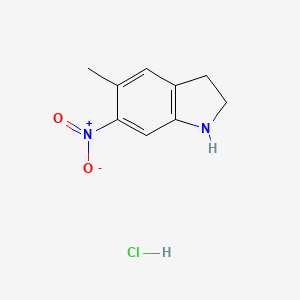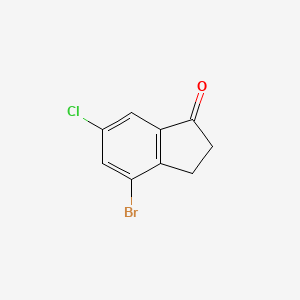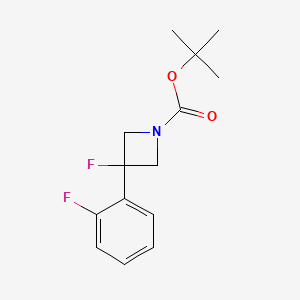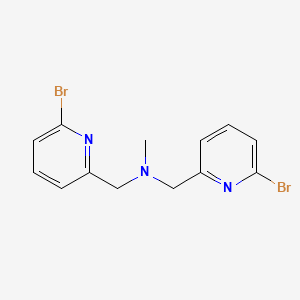
5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
Übersicht
Beschreibung
“5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride” is a chemical compound that is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Wissenschaftliche Forschungsanwendungen
Pharmacology: Anticancer Research
5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride, as a derivative of indole, has potential applications in anticancer research. Indole derivatives have been studied for their role in the treatment of various cancers . The nitro group in particular may be reduced in vivo to an amine, which can interact with DNA, potentially leading to cytotoxicity against cancer cells.
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be used to study enzyme inhibition. The nitro group of the molecule could be a key functional group in the inhibition of certain enzymes, such as reductases, which are often overexpressed in cancer cells .
Material Science: Organic Semiconductor Research
The indole core of the compound is structurally similar to that found in certain organic semiconductors. Research in material science could explore its use in the development of new organic semiconductor materials, which are crucial for flexible electronics .
Environmental Science: Pollutant Degradation
Derivatives of indole have been explored for their ability to degrade environmental pollutants. The methyl and nitro substituents on the indole ring could modify its interaction with pollutants, potentially leading to more efficient degradation pathways .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound could serve as a standard or reference material in chromatographic analysis due to its unique structure, aiding in the identification and quantification of similar compounds in various samples .
Agriculture: Pesticide Development
The structure of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride suggests potential use in the development of novel pesticides. The nitro group, in particular, could be effective against certain pests, and its activity could be studied in agricultural research .
Safety and Hazards
While specific safety and hazard information for “5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride” is not available in the retrieved information, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, “5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride”, as an indole derivative, may also have promising future directions in scientific research, ranging from drug development to organic synthesis.
Wirkmechanismus
Target of Action
Indole derivatives are known to interact with multiple receptors in the body . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives in general are known to bind with high affinity to their targets, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Eigenschaften
IUPAC Name |
5-methyl-6-nitro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13;/h4-5,10H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXKJFRAPUDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)


![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)

![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)






![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)
